molecular formula C9H13BO3 B1646475 (3-Ethoxy-4-methylphenyl)boronic acid CAS No. 1451391-68-6

(3-Ethoxy-4-methylphenyl)boronic acid

Cat. No. B1646475
CAS RN: 1451391-68-6
M. Wt: 180.01 g/mol
InChI Key: VEPYEHDOMJWEHO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Boronic acids, including “(3-Ethoxy-4-methylphenyl)boronic acid”, are known to participate in Suzuki cross-coupling reactions, which are used to create biaryl compounds through the reaction with aryl halides.

Scientific Research Applications

Photophysical Properties

The photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA), closely related to (3-Ethoxy-4-methylphenyl)boronic acid, have been explored. A study highlights the absorption and fluorescence spectra of 3MPBA in various solvents, revealing significant insights into its excited and ground state dipole moments. These findings contribute to our understanding of π → π* transitions and the molecule's radiative nature, which is crucial for applications in material sciences and photophysics (Muddapur et al., 2016).

Synthetic Intermediates and Building Blocks

A study on {4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids, related to the structure of this compound, reveals their potential as synthetic intermediates and building blocks. They are used in various fields such as sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of an aminophosphonic acid group into boronic acid may provide new opportunities for applications (Zhang et al., 2017).

Tetraarylpentaborates Formation

Research indicates the formation of tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex. This process involves (4-methoxyphenyl)boronic acid, closely related to this compound, demonstrating its role in synthesizing complex molecular structures, which could be significant in material science and catalysis (Nishihara et al., 2002).

Boronic Acid Protecting Group

In a study on a new boronic acid protecting group, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol) was developed, which is related to the structure of this compound. The protection and deprotection processes of boronic acids using MPMP-diol can be accomplished under mild conditions, illustrating potential applications in synthetic chemistry and drug development (Yan et al., 2005).

Diol Recognition

A study on 3-methoxycarbonyl-5-nitrophenyl boronic acid, structurally similar to this compound, showcases its ability to bind diols. This suggests a role for appropriately functionalized electron-deficient boronic acids in diol and carbohydrate recognition, which could be valuable in biosensing and glycochemistry (Mulla et al., 2004).

Safety and Hazards

“(3-Ethoxy-4-methylphenyl)boronic acid” may be harmful if swallowed. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

The primary target of (3-Ethoxy-4-methylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This process is crucial in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH . The compound’s reactivity in the Suzuki–Miyaura coupling reaction is also influenced by the presence of other reagents and the specific conditions of the reaction .

properties

IUPAC Name

(3-ethoxy-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-3-13-9-6-8(10(11)12)5-4-7(9)2/h4-6,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPYEHDOMJWEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801269045
Record name Boronic acid, B-(3-ethoxy-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1451391-68-6
Record name Boronic acid, B-(3-ethoxy-4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451391-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3-ethoxy-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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